N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBZMNSRPCGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide typically involves the reaction of 2-mercaptopyrazine with 2-bromobenzenesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrazinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight : 357.42 g/mol
- Structure : The compound features a sulfonamide group connected to a phenyl ring with additional substitutions that enhance its biological activity.
Enzyme Inhibition
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has been extensively studied for its potential as an enzyme inhibitor. It primarily targets carbonic anhydrase enzymes, which play critical roles in physiological processes such as acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, thereby inhibiting its activity.
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase activity, leading to significant physiological changes in models simulating human conditions .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Various studies have highlighted its ability to inhibit the growth of specific cancer cell lines.
- Case Study : One notable study focused on the synthesis of derivatives with benzenesulfonamide terminal moieties that acted as inhibitors of HIV-1 capsid assembly, showcasing their dual potential in both antiviral and anticancer applications .
Antimicrobial Activity
The antimicrobial effects of this compound have also been documented, showing inhibitory effects against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes or receptors in the target organisms. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis . The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(pyrimidin-2-yl)benzenesulfonamide
- N-(thiazol-2-yl)benzenesulfonamide
- N-(quinolin-2-yl)benzenesulfonamide
Uniqueness
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the presence of the pyrazinylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
Biological Activity
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article explores its biological activity, supported by recent studies, data tables, and case studies.
Chemical Structure and Properties
This compound features a pyrazine moiety linked to a benzenesulfonamide structure, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₃N₃O₂S₂
- Molecular Weight : 293.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various microbial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis and other pathogens.
- Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance.
Antimicrobial Activity
Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, a study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides reported promising results against M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |
| This compound | TBD | TBD |
Cardiovascular Effects
A study explored the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those structurally similar to this compound, could significantly decrease perfusion pressure and coronary resistance .
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| This compound | 0.001 | TBD |
| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |
The proposed mechanism for the antimicrobial activity involves the inhibition of folate synthesis pathways, which is critical for bacterial growth and survival. The cardiovascular effects are attributed to the interaction with calcium channels, leading to reduced vascular resistance and lower perfusion pressure .
Case Studies
- Antimicrobial Efficacy : In a comparative study of various sulfonamide derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant organisms.
- Cardiovascular Impact : In experiments assessing cardiac function, compounds similar to this compound showed a marked reduction in cardiac workload due to their vasodilatory effects.
Q & A
Q. How can researchers optimize the synthesis of N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide for high yield and purity?
Methodological Answer:
- Step 1 : Use controlled copolymerization methods, as demonstrated in analogous sulfonamide syntheses, to regulate reaction kinetics and minimize side products .
- Step 2 : Employ flow-chemistry techniques to enhance reproducibility and scalability, leveraging Design of Experiments (DoE) principles for parameter optimization (e.g., temperature, reagent stoichiometry) .
- Step 3 : Monitor reaction progress via HPLC or TLC, and purify using column chromatography with silica gel or recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrazinylsulfanyl and benzenesulfonamide moieties. Compare chemical shifts with PubChem data for analogous sulfonamides .
- Infrared Spectroscopy (IR) : Validate sulfonamide (-SONH-) and aromatic C-H stretches (e.g., 1350 cm for S=O) .
- Elemental Analysis : Confirm molecular formula (CHNOS) with <0.3% deviation .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) using a spectrophotometric assay, referencing protocols for sulfonamide-based inhibitors .
- Antimicrobial Screening : Use agar dilution methods against Staphylococcus aureus and Escherichia coli, with ampicillin as a positive control .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/ethyl acetate. Use APEX2 software for data collection and SHELXL for refinement. Compare bond lengths (e.g., S-N: ~1.63 Å) with IUCr databases .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyrazinyl rings) using CrystalExplorer .
Q. How can structure-activity relationships (SARs) be established for this compound?
Methodological Answer:
- Synthetic Variation : Introduce substituents (e.g., halogens at the benzene ring) and assess changes in bioactivity .
- Computational Docking : Perform molecular docking (AutoDock Vina) against DHPS (PDB: 1AJ0) to correlate binding affinity (ΔG) with experimental IC values .
Q. What computational methods predict the compound’s solubility and pharmacokinetics?
Methodological Answer:
Q. How to resolve contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
Q. What mechanistic studies elucidate the compound’s reactivity in synthetic pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps (e.g., nucleophilic aromatic substitution) .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Trap intermediates in real-time to propose reaction mechanisms .
Q. How to address challenges in detecting trace impurities during quality control?
Methodological Answer:
Q. What strategies improve the compound’s stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
